2-Acetyl-1-amino-1-benzoylaminoethene
Overview
Description
2-Acetyl-1-amino-1-benzoylaminoethene is an organic compound that belongs to the class of acetyl ketene aminals. This compound is characterized by the presence of both acetyl and benzoylamino groups attached to an ethene backbone. It is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-acetyl-1-amino-1-benzoylaminoethene typically involves the reaction of acetyl ketene aminals with various reagents. One common method involves the interaction of 2-acetyl-1-amino-1-anilinoethene with benzoquinone, which leads to the formation of the desired compound . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the product. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Acetyl-1-amino-1-benzoylaminoethene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, such as hydroquinone-adducts and oxazoles.
Substitution: It can participate in substitution reactions, particularly involving the acetyl and benzoylamino groups.
Nenitzescu Reaction: This specific reaction involves the interaction with benzoquinone, leading to the formation of complex indole derivatives.
Common reagents used in these reactions include benzoquinone and other oxidizing agents. The major products formed from these reactions often include indole derivatives and oxazoles, which are of interest for further chemical transformations and applications.
Scientific Research Applications
2-Acetyl-1-amino-1-benzoylaminoethene has several scientific research applications:
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its reactive nature.
Mechanism of Action
The mechanism by which 2-acetyl-1-amino-1-benzoylaminoethene exerts its effects involves its interaction with various molecular targets. The compound’s reactivity allows it to form stable adducts with other molecules, which can then participate in further chemical transformations. The specific pathways involved depend on the nature of the reactions it undergoes, such as oxidation or substitution.
Comparison with Similar Compounds
2-Acetyl-1-amino-1-benzoylaminoethene can be compared with other similar compounds, such as:
2-Acetyl-1-amino-1-anilinoethene: This compound shares a similar structure but differs in the nature of the amino group attached to the ethene backbone.
Indole Derivatives: These compounds, formed from the Nenitzescu reaction, exhibit similar reactivity and applications.
Properties
IUPAC Name |
N-[(Z)-1-amino-3-hydroxybut-2-enylidene]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)7-10(12)13-11(15)9-5-3-2-4-6-9/h2-7,14H,1H3,(H2,12,13,15)/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIRANRBHBEBTI-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NC(=O)C1=CC=CC=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=NC(=O)C1=CC=CC=C1)N)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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